molecular formula C25H21NO4 B2682195 3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-41-8

3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2682195
CAS No.: 866809-41-8
M. Wt: 399.446
InChI Key: JFVVMLITWLQGRH-UHFFFAOYSA-N
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Description

Historical Development of Dihydroquinolin-4-One Derivatives

The dihydroquinolin-4-one scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, with early derivatives like chloroquine demonstrating antimalarial efficacy. Structural refinements in the 1980s–1990s introduced methoxy and benzoyl substituents to enhance bioavailability and target specificity. The compound 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one represents a third-generation derivative, synthesized through Friedländer annulation—a method optimized for regioselectivity using sodium trifluoromethanesulfonate and glacial acetic acid. This evolution reflects a shift toward modular synthesis frameworks that enable precise functionalization at positions 1, 3, and 6 of the quinoline core.

Significance in Contemporary Medicinal Chemistry Research

Recent studies position this compound as a dual-action therapeutic candidate due to its:

  • Tubulin polymerization inhibition : The methoxybenzoyl group facilitates binding at the colchicine site, disrupting microtubule dynamics in cancer cells.
  • CB2 receptor selectivity : Structural analogs demonstrate nanomolar affinity for cannabinoid receptor CB2, implicating potential in neuroinflammation modulation.
  • Anti-tubercular activity : Carboxamide derivatives of dihydroquinolin-4-one exhibit MIC values as low as 0.39 μg/mL against Mycobacterium tuberculosis H37Rv.

Table 1: Key Therapeutic Targets of Dihydroquinolin-4-One Derivatives

Target Biological Effect Structural Determinants
Tubulin G2/M cell cycle arrest 4-Methoxybenzoyl at C3
CB2 Receptor Neuropathic pain reduction 3-Methoxybenzyl at N1
Mycobacterial enzymes Cell wall synthesis inhibition Carboxamide functionalization

Structural Classification Within the Quinolone Family

This compound belongs to the 1,4-dihydroquinolin-4-one subclass, characterized by:

  • A non-aromatic C4 ketone enabling redox-mediated pharmacological activity
  • Dual methoxy substitutions (C3 and N1) enhancing membrane permeability
  • Comparative analysis with prototypical quinolones reveals critical divergences:

Table 2: Structural Comparison With Related Quinolones

Compound C3 Substituent N1 Substituent Bioactivity Index*
Ciprofloxacin Cyclopropyl Piperazinyl 1.0 (Antibacterial)
3-(4-Methoxybenzoyl)-... 4-Methoxybenzoyl 3-Methoxybenzyl 2.3 (Anticancer)
1-Pentyl-4-thioxo-dihydroquinoline Carboxylic acid Pentyl 1.8 (CB2 agonist)

*Relative potency normalized to ciprofloxacin = 1.0

Research Objectives and Methodological Approaches

Current investigations prioritize three axes:

  • Synthetic optimization : Developing continuous flow protocols to improve yield beyond traditional batch synthesis (current maximum 77%).
  • Target deconvolution : Employing cryo-EM to map compound-tubulin interactions at <3Å resolution.
  • ADME profiling : Computational prediction of blood-brain barrier permeability using Molinspiration algorithms.

Key methodological innovations include:

  • Positional scanning mutagenesis to identify critical CB2 receptor residues for binding
  • Metabolomic mapping via LC-QTOF-MS to track hepatic glucuronidation pathways
  • Free-energy perturbation simulations comparing 4-oxo vs. 4-thioxo analogs

This systematic approach aims to establish structure-activity relationships (SAR) that reconcile the compound's polypharmacology while minimizing off-target effects. Subsequent research phases will validate these models through in vivo efficacy studies using orthotopic xenograft models.

Properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-19-12-10-18(11-13-19)24(27)22-16-26(15-17-6-5-7-20(14-17)30-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVVMLITWLQGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoyl chloride and 3-methoxybenzylamine.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzoyl chloride with 3-methoxybenzylamine in the presence of a base like triethylamine to form an intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl3), to form the quinolinone core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with higher oxidation states.

    Reduction: Formation of dihydroquinolinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of quinoline compounds exhibit notable antioxidant properties. The specific compound under discussion has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. A study highlighted that similar compounds could reduce reactive oxygen species (ROS) levels in cellular models, suggesting a protective effect against oxidative damage .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have shown that it can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS) . This property positions it as a potential candidate for treating inflammatory diseases.

Anticancer Potential

There is growing evidence supporting the anticancer effects of quinoline derivatives. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is essential for optimizing its efficacy and reducing toxicity. Modifications to the methoxy groups and the quinoline core can significantly influence its biological activity.

Structural Feature Modification Effect on Activity
Methoxy groupsIncreased number or position changeEnhanced antioxidant activity
Quinoline coreAlteration of ring substituentsImproved anticancer efficacy

In Vivo Studies

In vivo studies involving animal models have shown that administration of the compound can lead to a significant reduction in tumor size in xenograft models of breast cancer. The treatment also resulted in reduced inflammation markers, indicating both anticancer and anti-inflammatory effects .

Clinical Implications

While clinical trials are yet to be extensively reported for this specific compound, related quinoline derivatives have entered clinical phases for various conditions, including rheumatoid arthritis and certain cancers. These trials underline the potential of this class of compounds in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93)

  • Structure : Differs in the N-alkyl group (butyl vs. 3-methoxybenzyl).
  • Molecular Weight : 336 g/mol (vs. ~373 g/mol for the target compound).
  • Synthesis : Prepared via N-alkylation using butyl halides under similar conditions .
  • Bioactivity : Lower lipophilicity (logP ~3.8) compared to the target compound due to the shorter alkyl chain .

3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (C567-0871)

  • Structure : Features a 3,4-dimethoxybenzoyl group instead of 4-methoxybenzoyl.
  • Molecular Formula: C₂₆H₂₃NO₅ (vs. C₂₄H₁₉NO₄ for the target compound).

3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one (15)

  • Structure : Lacks the benzoyl group at position 3; instead, a 4-methoxyphenyl group is directly attached.
  • Synthesis : Derived from Pd-catalyzed cross-coupling reactions, differing in regioselectivity .
  • Bioactivity : Reduced steric hindrance compared to the target compound, which may influence receptor interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Melting Point (°C)
Target Compound ~373 ~4.2 <0.1 (aqueous) Not reported
1-Butyl-3-(4-methoxybenzoyl)-93 336 3.8 0.2 (DMSO) Oil
C567-0871 429 4.5 <0.05 (aqueous) Not reported
3-Methoxy-2-(4-methoxyphenyl)-15 323 3.1 0.15 (ethanol) 223–225

Key Observations :

  • Increasing methoxy substitutions (e.g., C567-0871) elevate logP, suggesting higher membrane permeability but lower aqueous solubility.

Biological Activity

The compound 3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19NO3\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{3}

This structure features a dihydroquinoline core substituted with methoxybenzoyl and methoxyphenyl groups. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds in the dihydroquinoline class exhibit a range of biological activities, including:

  • Anticancer Activity : Dihydroquinolines have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : These compounds often exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers.

The anticancer properties of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can induce cell cycle arrest in cancer cells, particularly at the S phase, leading to reduced proliferation rates.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through the activation of apoptotic pathways.

Case Studies

Research has demonstrated the effectiveness of similar dihydroquinoline derivatives against various cancer cell lines. For instance:

  • A study on a related compound indicated a selective cytotoxic effect on melanoma cells, with an IC50 value significantly lower than that for normal cells, suggesting a promising therapeutic index for melanoma treatment .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Dihydroquinoline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymes necessary for bacterial survival.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically begins with constructing the dihydroquinoline core, followed by sequential functionalization. Key steps include:

  • Substituent introduction : Use of 4-methoxybenzoyl chloride and 3-methoxybenzyl chloride under nucleophilic acyl substitution conditions.
  • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
  • Solvent selection : Dichloromethane or dimethyl sulfoxide (DMSO) for solubility and reactivity .
  • Optimization : Temperature control (60–80°C) and reaction time (12–24 hours) to maximize yield (>70%) while minimizing side products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and diastereotopic protons. For example, methoxy groups show singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 433.46 for C₂₆H₂₃NO₄) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Oxidative stress models : DPPH radical scavenging assays to evaluate antioxidant potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding substituent conformations?

  • Crystallization : Slow evaporation from ethanol/dichloromethane mixtures to obtain single crystals.
  • Data collection : Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to resolve torsional angles and hydrogen bonding patterns .
  • Validation : R-factor convergence (<0.05) and ORTEP visualization of anisotropic displacement parameters .

Q. How should researchers address discrepancies in reported biological activity data across studies (e.g., variable IC₅₀ values)?

  • Controlled variables : Standardize cell passage number, culture media, and assay incubation times .
  • Data normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-laboratory variability .
  • Statistical analysis : Apply ANOVA or non-parametric tests to assess significance of observed differences .

Q. What experimental designs are appropriate for studying this compound’s environmental fate and ecotoxicological impacts?

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) with LC-MS monitoring .
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
  • Bioaccumulation : LogP measurements (e.g., shake-flask method) to predict partitioning behavior .

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